molecular formula C15H14FN3O2 B2950977 N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 920162-19-2

N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No. B2950977
CAS RN: 920162-19-2
M. Wt: 287.294
InChI Key: YIKKQKFJIUJQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, have been synthesized for the treatment of neurodegenerative diseases .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the nitrogen atom makes pyridine a heterocyclic compound. It also contains a benzyl group (C6H5CH2-) with a fluorine atom attached .

Scientific Research Applications

Antifibrotic Activity

This compound has been studied for its potential antifibrotic activity. Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. The pyrimidine moiety, which is structurally similar to the compound , has shown promising results in inhibiting fibrotic processes . By interfering with the signaling pathways involved in fibrosis, such as the TGF-β pathway, this compound could potentially halt or reverse the fibrotic process.

Anticancer Properties

The compound’s structural framework is conducive to anticancer activity. Pyrimidine derivatives, which share a common core with our compound, have been reported to exhibit antitumor properties . They can act as inhibitors of cell proliferation and induce apoptosis in cancer cells. This is particularly relevant in the context of targeted cancer therapies, where the goal is to selectively kill cancer cells without harming normal cells.

Alzheimer’s Disease Treatment

Compounds with similar structures have been investigated for their role in treating neurodegenerative diseases like Alzheimer’s. They can function as dual inhibitors of acetylcholinesterase and glycogen synthase kinase-3β, enzymes implicated in the progression of Alzheimer’s disease . By modulating these enzymes, the compound could contribute to the preservation of cognitive functions in patients.

Antimicrobial Activity

Pyrimidine derivatives are known to possess antimicrobial properties, suggesting that our compound could be effective against various bacterial and viral infections . By disrupting the DNA synthesis of microbes or interfering with essential enzymes, it could serve as a potent antimicrobial agent.

Antiviral Efficacy

The structural analogs of this compound have demonstrated antiviral effects, particularly against RNA viruses . Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, this compound could be a valuable addition to the antiviral drug arsenal.

Enzyme Inhibition

The compound could act as an inhibitor for various enzymes that are crucial in biological pathways. For instance, pyrimidine derivatives have been shown to inhibit enzymes like cyclin-dependent kinases, which are essential for cell cycle regulation . This inhibition can be leveraged in the development of drugs for diseases where cell cycle dysregulation is a factor.

Anti-Inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. Compounds with a pyrimidine core have been associated with anti-inflammatory effects, suggesting that our compound could potentially be used to treat inflammatory conditions .

Future Directions

The future research directions for this compound could involve studying its potential biological activities, as has been done with similar compounds . Further studies could also explore its synthesis and chemical properties in more detail.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-13-5-3-11(4-6-13)9-18-14(20)15(21)19-10-12-2-1-7-17-8-12/h1-8H,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKKQKFJIUJQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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